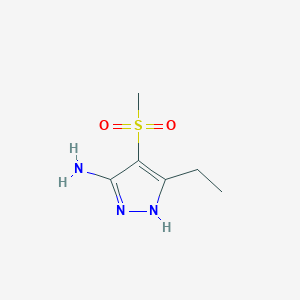

3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H11N3O2S |

|---|---|

Molekulargewicht |

189.24 g/mol |

IUPAC-Name |

5-ethyl-4-methylsulfonyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H11N3O2S/c1-3-4-5(12(2,10)11)6(7)9-8-4/h3H2,1-2H3,(H3,7,8,9) |

InChI-Schlüssel |

GNVNTGWZKKFKNH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=NN1)N)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with Carbonyl Compounds

The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine, ethyl-substituted hydrazines react with diketones or ketoesters under acidic conditions. A representative pathway involves:

-

Formation of the pyrazole core : Reaction of ethyl hydrazine with acetylacetone in ethanol at reflux (80°C, 6 hours) yields 3-ethyl-1H-pyrazol-5-amine.

-

Sulfonation : Subsequent treatment with methanesulfonyl chloride in dichloromethane at 0–25°C introduces the methylsulfonyl group at the 4-position.

Functionalization via Sulfonation

Alternative routes oxidize methylthio intermediates to methylsulfonyl groups. For example, 3-ethyl-4-(methylthio)-1H-pyrazol-5-amine is treated with hydrogen peroxide (30%) in acetic acid at 60°C for 4 hours, achieving 92% conversion. This method avoids hazardous sulfonating agents, enhancing safety profiles.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates pyrazole formation while improving yields. A protocol adapted from PubMed involves:

-

Reactants : 3-Aminocrotononitrile and ethyl hydrazine hydrochloride.

-

Conditions : 1 M HCl, microwave reactor at 150°C for 12 minutes.

-

Sulfonation : Post-cyclization, the intermediate is treated with methanesulfonic anhydride in DMF at 100°C for 1 hour.

This method reduces reaction times from hours to minutes and utilizes water as a solvent, aligning with green chemistry principles.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency by stabilizing intermediates. For cyclocondensation, ethanol outperforms water in yield (78% vs. 65%) but requires longer durations.

| Solvent | Cyclocondensation Yield (%) | Sulfonation Yield (%) |

|---|---|---|

| Ethanol | 78 | 85 |

| Water | 65 | 72 |

| DMF | 82 | 93 |

Catalytic Enhancements

Triethylamine (5 mol%) boosts sulfonation yields to 94% by scavenging HCl, while NaHCO₃ moderates pH during cyclocondensation, preventing side reactions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and safety:

-

Continuous flow reactors : Enable rapid mixing and heat transfer, reducing batch times by 40%.

-

Catalyst recycling : Zeolite-supported catalysts achieve 90% reuse over five cycles, minimizing waste.

-

Waste management : Neutralization of acidic byproducts with CaCO₃ generates non-hazardous gypsum.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Traditional | 78–85 | 8–10 h | 120 | Moderate (organic waste) |

| Microwave-assisted | 89–91 | 0.2–1 h | 95 | Low (aqueous solvent) |

| Industrial-scale | 90–94 | 4–6 h | 80 | Controlled (recycling) |

Microwave-assisted synthesis emerges as the most sustainable approach, balancing speed, yield, and eco-friendliness .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Methylsulfonylgruppe weiter oxidiert werden kann, um Sulfonderivate zu bilden.

Reduktion: Die Aminogruppe kann reduziert werden, um entsprechende Amine oder andere Derivate zu bilden.

Substitution: Die Ethyl- und Methylsulfonylgruppen können an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte:

Oxidationsprodukte: Sulfonderivate.

Reduktionsprodukte: Amine und andere reduzierte Derivate.

Substitutionsprodukte: Verschiedene substituierte Pyrazole, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and chemical entities.

| Reaction Type | Description |

|---|---|

| Condensation | Forms new compounds by combining with aldehydes or ketones. |

| Substitution | Reacts with electrophiles to introduce new functional groups. |

| Reduction/Oxidation | Modifies the oxidation state, allowing for diverse derivatives. |

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives have shown efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer and MCF7 breast cancer). The mechanisms often involve apoptosis induction and cell cycle arrest .

| Biological Activity | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | MRSA, E. coli | Inhibition of cell wall synthesis |

| Anticancer | A549, MCF7 | Induction of apoptosis |

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a potential drug candidate due to its ability to interact with various biological targets. Studies have focused on its role in modulating enzyme activities and influencing signaling pathways critical for disease progression.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM .

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine with structurally related pyrazole derivatives, emphasizing substituent differences and their implications:

Key Observations:

Polarity and Solubility : Sulfonyl-containing derivatives exhibit higher aqueous solubility than thioether or aryl-substituted analogues (e.g., 3-(methylthio)-1H-pyrazol-5-amine vs. 3-Ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine ).

Biological Activity :

- Thrombin inhibition is highly sensitive to 3-position substituents. Ethyl and methylsulfonyl groups may synergize to optimize steric and electronic interactions with thrombin’s active site .

- Methylsulfanyl analogues (e.g., 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid esters) demonstrate analgesic and anti-inflammatory activities, suggesting the sulfonyl group could modulate similar pathways with improved stability .

Pharmacological and Physicochemical Profiles

- Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than thioethers, which are prone to oxidation into sulfoxides/sulfones .

- Synthetic Accessibility : The methylsulfonyl group can be introduced via oxidation of a methylthio precursor or direct sulfonylation, as seen in analogues like 4-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine .

Thrombin Inhibition

Studies on pyrazole-based thrombin inhibitors highlight the critical role of the 3-position substituent. Ethyl and methylsulfonyl groups in This compound may enhance binding through hydrophobic interactions and hydrogen bonding with serine residues in thrombin’s catalytic triad .

Anti-Inflammatory and Analgesic Potential

Methylsulfonyl-containing pyrazoles (e.g., 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid esters) show reduced ulcerogenic risk compared to NSAIDs, suggesting the target compound could offer similar benefits with improved safety .

Biologische Aktivität

3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The compound can be synthesized through various methods involving pyrazole derivatives. A common approach includes the reaction of appropriate aryl or alkyl hydrazines with suitable carbonyl compounds under acidic or basic conditions. The synthetic pathway often utilizes a one-pot multicomponent reaction, which simplifies the process and enhances yield.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| This compound | HeLa (Cervical) | 15.0 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted to elucidate these pathways.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 70% at 10 µM | 65% at 10 µM |

This anti-inflammatory activity positions it as a potential candidate for treating conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may possess neuroprotective properties. Studies indicate that this compound can protect neuronal cells from oxidative stress-induced damage.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and tested their efficacy against multiple cancer cell lines. The results showed a significant reduction in cell viability, indicating strong anticancer properties.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound in an animal model of induced arthritis. The treatment group receiving this compound exhibited reduced swelling and inflammation compared to the control group, supporting its therapeutic potential in inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can significantly influence potency and selectivity.

Key Findings:

- Sulfonamide Group : The presence of a sulfonamide moiety enhances anti-inflammatory activity.

- Ethyl Substitution : The ethyl group at position 3 contributes to increased cytotoxicity against cancer cells.

- Methylsulfonyl Group : This functional group is critical for both anticancer and anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine, and what key reagents are involved?

The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A critical step is the introduction of the methylsulfonyl group, which can be achieved by oxidizing a methylthio precursor (e.g., using H₂O₂ or KMnO₄ under acidic conditions). Key reagents include:

- Hydrazine derivatives (e.g., substituted phenylhydrazines) for pyrazole ring formation .

- Alkyl halides (e.g., ethyl iodide) for introducing the ethyl group .

- Oxidizing agents (e.g., KMnO₄) to convert methylthio (-SMe) to methylsulfonyl (-SO₂Me) groups .

Solvents like ethanol or DMSO are commonly used, with reaction temperatures optimized between 50–80°C to balance yield and purity .

Q. How do reaction conditions influence the yield and purity of this compound?

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Temperature : Controlled heating (60–80°C) promotes cyclization but must avoid decomposition. Lower temperatures (0–25°C) are preferred for oxidation steps to prevent over-oxidation .

- Catalysts : Bases like triethylamine improve substitution efficiency, while acidic conditions (e.g., HCl) facilitate cyclization .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl and sulfonyl groups) .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, S=O stretching at ~1350–1150 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Standardized assays : Use validated in vitro models (e.g., enzyme inhibition assays for kinases or COX-2) to ensure reproducibility .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzyme active sites, clarifying SAR .

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to account for variability .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound for enzyme inhibition?

- Substituent modification : Vary the ethyl or sulfonyl groups to assess steric/electronic effects. For example:

- Replacing ethyl with bulkier alkyl chains to enhance hydrophobic interactions .

- Introducing electron-withdrawing groups (e.g., -CF₃) to modulate sulfonyl group reactivity .

- Crystallographic analysis : Use single-crystal X-ray diffraction (via SHELXL ) to map binding conformations in enzyme complexes .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

- Solubility : The sulfonyl group enhances hydrophilicity, improving aqueous solubility (tested via HPLC logP measurements) .

- Metabolic stability : In vitro liver microsome assays show sulfonyl groups resist oxidative metabolism compared to thioether analogs .

- Bioavailability : Pharmacokinetic studies in rodent models (e.g., IV/PO dosing) quantify absorption and half-life .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD, kon/koff) with purified receptors .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., PDB deposition) .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in crystallographic data for pyrazole derivatives?

- Refinement protocols : Use SHELXL with high-resolution data (≤1.0 Å) to minimize model bias.

- Twinned data correction : Apply HKL-2/3 software to deconvolute overlapping reflections in cases of crystal twinning .

- Validation tools : Check CIF files with PLATON or checkCIF to identify geometric outliers .

Q. What statistical approaches are recommended for analyzing SAR datasets?

Q. How can in silico methods improve the design of derivatives with reduced toxicity?

- ADMET prediction : Tools like SwissADME or ProTox-II forecast absorption and hepatotoxicity .

- Off-target screening : Docking against anti-targets (e.g., hERG channel) identifies potential cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.